molecular formula C23H25ClN2O B3748878 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine

1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine

Cat. No.: B3748878
M. Wt: 380.9 g/mol
InChI Key: PNYTVFKHRIIMPM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine is a synthetic piperazine derivative characterized by a central six-membered piperazine ring substituted with two distinct aromatic groups: a 4-chlorophenylmethyl moiety at position 1 and a 4-methoxynaphthalen-1-ylmethyl group at position 4. The compound’s molecular formula is C₂₃H₂₃ClN₂O, with a molecular weight of 378.89 g/mol. This structural duality makes the compound a candidate for exploring receptor-specific interactions in medicinal chemistry, particularly in neurological or oncological research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c1-27-23-11-8-19(21-4-2-3-5-22(21)23)17-26-14-12-25(13-15-26)16-18-6-9-20(24)10-7-18/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYTVFKHRIIMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1.1. Piperazine Core Formation

  • Reaction : Alkylation of piperazine with substituted benzyl halides or alcohols.

  • Key Reagents : Zinc dust (reducing agent), bromination agents (e.g., hydrogen bromide), and solvents like dichloromethane or acetone .

  • Example : Reduction of 4-chlorobenzophenone to form 1-[(4-chlorophenyl)phenylmethyl]piperazine, followed by bromination and subsequent reaction with piperazine .

1.2. Sulfonation and Functionalization

  • Reaction : Introduction of the [(4-methoxynaphthalen-1-yl)methyl] group via sulfonation or alkylation.

  • Key Reagents : Sulfonic acid derivatives, thionyl chloride (for acid chloride formation), and bases like triethylamine .

  • Example : Reaction of cinnamic acid chloride with piperazine derivatives in dichloromethane yields substituted piperazines .

Key Reaction Steps

Step Reagents Conditions Purpose
1. Alkylation Zinc dust, HBr75–80°C, acetone/water mixture Reduce ketones to alcohols
2. Bromination HBr75–80°C Form alkyl bromides for alkylation
3. Piperazine Reaction Anhydrous piperazine, Et3N80–85°C, dichloromethane Form piperazine derivatives
4. Sulfonation Thionyl chloride, piperazineRoom temperature, dichloromethane Activate carboxylic acids

Critical Reaction Conditions

  • Solvent Choice : Dichloromethane or acetone are preferred for alkylation and sulfonation steps due to their inertness and stability under acidic/basic conditions .

  • Temperature Control : Bromination requires precise heating (75–80°C) , while piperazine reactions are conducted at elevated temperatures (80–85°C) .

  • Stirring Time : Extended reaction times (6–12 hours) are often necessary for completion, particularly in sulfonation and alkylation steps .

Challenges and Optimization

  • Stereochemical Purity : Racemic mixtures may form during synthesis, requiring resolution via optical resolving agents (e.g., N-acetyl-L-phenylalanine) .

  • Purification : Use of chromatography or crystallization to isolate the desired product, with yields up to 98.7% reported for HPLC-pure samples .

  • Reagent Sensitivity : Thionyl chloride and Et3N require careful handling due to their corrosive nature and reactivity .

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their tunable pharmacological profiles. Below is a detailed comparison of 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine with structurally analogous compounds:

Structural and Functional Group Comparisons

Key Comparative Insights

Substituent Effects on Solubility :

  • The 4-methoxynaphthalenyl group in the target compound improves lipophilicity compared to simpler phenyl substituents (e.g., in ’s compound) but reduces water solubility relative to sulfonyl-containing analogs (e.g., ) .
  • Nitro groups () increase electrophilicity, enhancing interactions with nucleophilic biological targets like enzymes .

Biological Activity Trends: Chlorophenyl derivatives (e.g., ) often target neurotransmitter receptors (e.g., serotonin, dopamine) due to their structural mimicry of endogenous ligands .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Ullmann coupling or nucleophilic substitution to attach the naphthalenylmethyl group, similar to methods in for fluorobenzyl-piperazine derivatives .

Biological Activity

1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine is a compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with histamine receptors, specifically acting as an antagonist at the H1 receptor. This interaction inhibits histamine's action, which is crucial in mediating allergic responses .

Antihistaminic Activity

The compound has been studied for its antihistaminic properties. It demonstrates a significant ability to inhibit histamine-induced reactions, making it a candidate for treating allergic conditions.

Neuroprotective Effects

Research indicates that derivatives of piperazine, including this compound, exhibit neuroprotective effects. In experimental models, it has been shown to prolong survival times in mice subjected to acute cerebral ischemia, suggesting potential applications in neuroprotection .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. Piperazine derivatives have shown promise in binding to AChE, potentially aiding in the management of cognitive decline associated with neurodegenerative diseases .

Pharmacological Applications

This compound is being investigated for various therapeutic applications:

  • Antiallergic Drugs: Its antihistaminic properties position it as a potential candidate for treating allergic reactions.
  • Neuroprotective Agents: The observed neuroprotective effects suggest it could be developed into therapies for conditions like stroke or neurodegeneration.
  • Enzyme Inhibitors: Its ability to inhibit AChE makes it relevant in the development of drugs aimed at enhancing cognitive function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other known piperazine derivatives is helpful:

Compound NameMechanism of ActionTherapeutic Use
LevocetirizineH1 receptor antagonistAllergic rhinitis
DiphenhydramineH1 receptor antagonistAllergy relief
PromethazineH1 receptor antagonistAntiemetic and sedative
This compoundH1 receptor antagonist; AChE inhibitorAntiallergic; Neuroprotective

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Neuroprotection Study: In a study involving mice subjected to ischemia, treatment with this compound significantly improved survival rates compared to control groups .
  • Histamine Receptor Interaction Study: Binding affinity assays demonstrated that this compound has a higher selectivity for H1 receptors compared to other piperazine derivatives, indicating its potential effectiveness in allergy treatments.
  • Enzyme Inhibition Study: Virtual screening and docking studies revealed that the compound effectively binds to the active site of AChE, providing insights into its potential role in Alzheimer's therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine
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1-[(4-Chlorophenyl)methyl]-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine

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